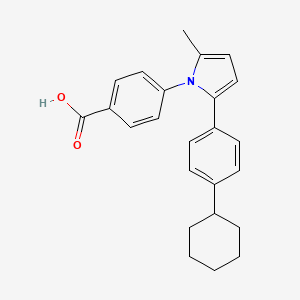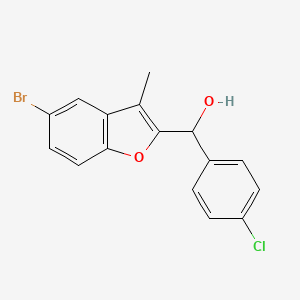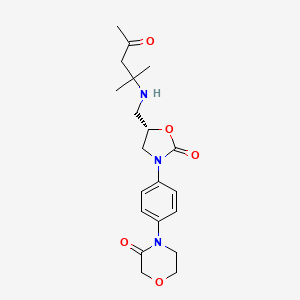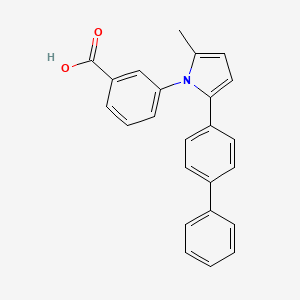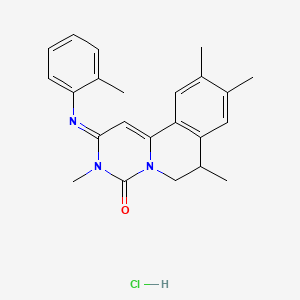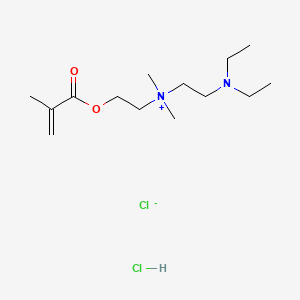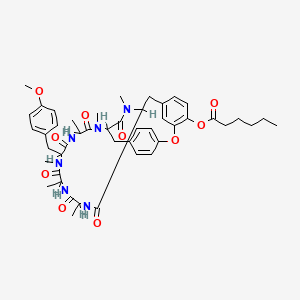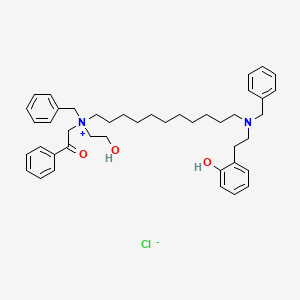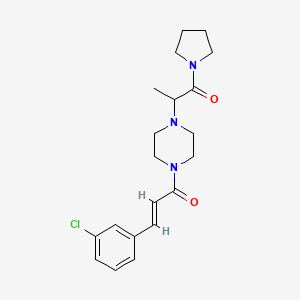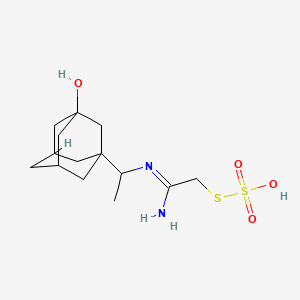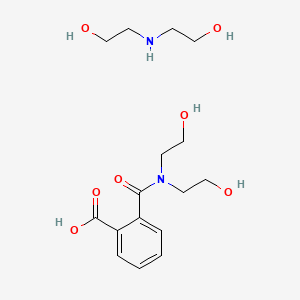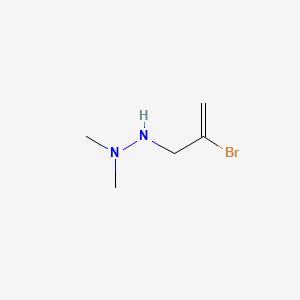
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is a chemical compound with a unique structure that includes a hydrazine moiety substituted with dimethyl and bromoallyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- typically involves the reaction of 1,1-dimethylhydrazine with an appropriate bromoallyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoallyl group to other functional groups.
Substitution: The bromoallyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydrazine oxides, while substitution reactions can produce a wide range of substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: It is used in the production of polymers and other advanced materials due to its reactivity and functional groups.
Mechanism of Action
The mechanism by which Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoallyl group can participate in nucleophilic substitution reactions, while the hydrazine moiety can form stable complexes with metal ions. These interactions can modulate biological pathways and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative without the bromoallyl group.
1,2-Dimethylhydrazine: Another hydrazine derivative with different substitution patterns.
Hydrazine: The parent compound, which is less substituted and more reactive.
Uniqueness
Hydrazine, 1,1-dimethyl-2-(2-bromoallyl)- is unique due to the presence of both dimethyl and bromoallyl groups, which confer distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications, distinguishing it from simpler hydrazine derivatives.
Properties
CAS No. |
102570-85-4 |
|---|---|
Molecular Formula |
C5H11BrN2 |
Molecular Weight |
179.06 g/mol |
IUPAC Name |
2-(2-bromoprop-2-enyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C5H11BrN2/c1-5(6)4-7-8(2)3/h7H,1,4H2,2-3H3 |
InChI Key |
ASHIUEBYCZUTMW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


